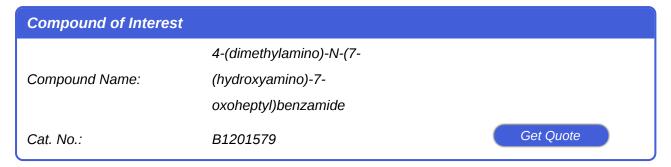


M344: A Technical Guide to its Target Proteins and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

M344, also known as D237 or MS 344, is a potent, synthetic histone deacetylase (HDAC) inhibitor.[1][2] As an amide analog of Trichostatin A, it has demonstrated significant therapeutic potential in preclinical studies across various cancer types, including neuroblastoma, pancreatic cancer, breast cancer, and ovarian cancer.[2][3][4] This technical guide provides an in-depth overview of the target proteins and core signaling pathways modulated by M344, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of M344 is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression. M344's inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressor genes.[5][6][7] This alteration in



gene expression underlies M344's induction of terminal cell differentiation, cell cycle arrest, and apoptosis.[8][9]

Target Proteins and Inhibitory Activity

M344 exhibits potent inhibitory activity against multiple HDAC isoforms, particularly those in Class I and Class II.[10] Its broad-spectrum inhibition contributes to its multifaceted effects on cancer cells.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of M344 against various HDACs and its anti-proliferative effects on different cancer cell lines.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Isoforms

Target HDAC	IC50 Value	Cell Line/Assay Condition	Reference
General HDACs	100 nM	Enzyme Inhibition Assay	[8][11]
HDAC1	~46 nM	Human HDAC1 Assay	[1]
HDAC1	0.048 μΜ	HEK293 cells	[10]
HDAC2	Comparable to Vorinostat	HEK293 cells	[10]
HDAC3	Comparable to Vorinostat	HEK293 cells	[10]
HDAC6	~14 nM	Human HDAC6 Assay	[1]
HDAC6	0.0095 μΜ	HEK293 cells	[10]
HDAC10	Comparable to Vorinostat	HEK293 cells	[10]

Table 2: M344 Anti-proliferative Activity (GI50/EC50) in Cancer Cell Lines



Cell Line	Cancer Type	GI50/EC50 Value	Reference
Ishikawa	Endometrial Cancer	2.3 μM (EC50)	[8]
SK-OV-3	Ovarian Cancer	5.1 μM (EC50)	[8]
D341 Med	Medulloblastoma	0.65 μM (GI50)	[8]
Daoy	Medulloblastoma	0.63 μM (GI50)	[8]
CH-LA 90	Neuroblastoma	0.63 μM (GI50)	[8]
SHSY-5Y	Neuroblastoma	0.67 μM (GI50)	[8]

Key Signaling Pathways Modulated by M344

M344 exerts its anti-cancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and DNA repair.

Induction of Apoptosis

M344 induces programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic pathways.[6] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

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